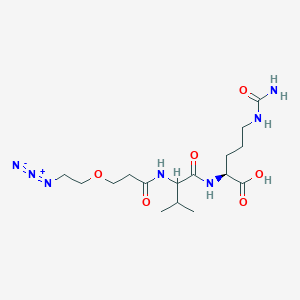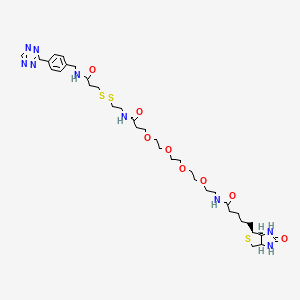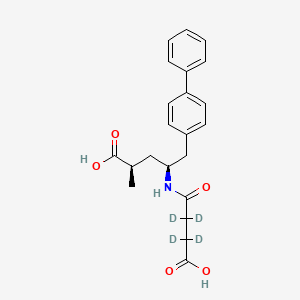
(R)-Ambrisentan-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ambrisentan-d3 is a deuterated form of ®-Ambrisentan, a selective endothelin receptor antagonist. This compound is primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in ®-Ambrisentan-d3 replace the hydrogen atoms, which can potentially enhance the metabolic stability and pharmacokinetic properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ambrisentan-d3 involves the incorporation of deuterium atoms into the ®-Ambrisentan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of ®-Ambrisentan-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: ®-Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
®-Ambrisentan-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to evaluate the potential benefits of deuterium substitution in drug development.
Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
作用機序
®-Ambrisentan-d3 exerts its effects by selectively antagonizing the endothelin receptor type A (ETA). This receptor is involved in the vasoconstriction and proliferation of vascular smooth muscle cells. By blocking the ETA receptor, ®-Ambrisentan-d3 reduces vasoconstriction and lowers blood pressure in the pulmonary arteries. The deuterium atoms in the compound may enhance its metabolic stability, leading to prolonged action and improved pharmacokinetic properties.
類似化合物との比較
®-Ambrisentan: The non-deuterated form of the compound.
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.
Comparison: ®-Ambrisentan-d3 is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, ®-Ambrisentan. Compared to other endothelin receptor antagonists like Bosentan and Macitentan, ®-Ambrisentan-d3 offers potential advantages in terms of reduced metabolism and prolonged action, making it a promising candidate for further research and development.
特性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i3D3 |
InChIキー |
OUJTZYPIHDYQMC-HPHWMYPNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C |
正規SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



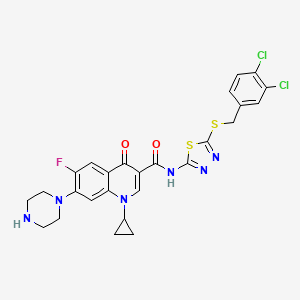
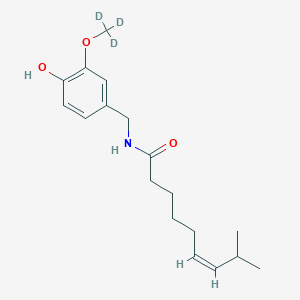
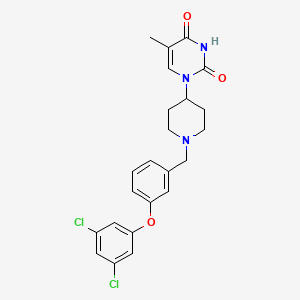

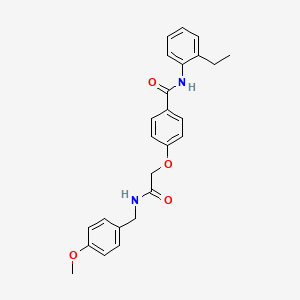
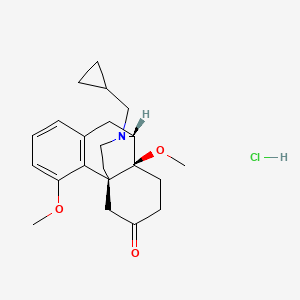

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
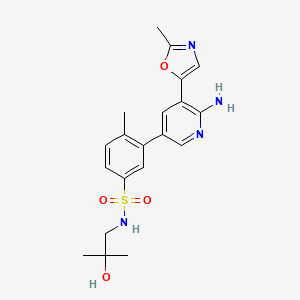
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
